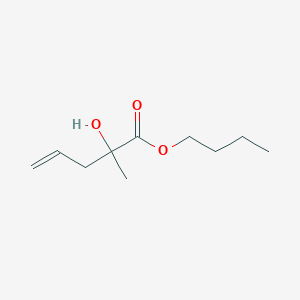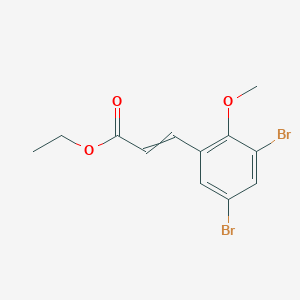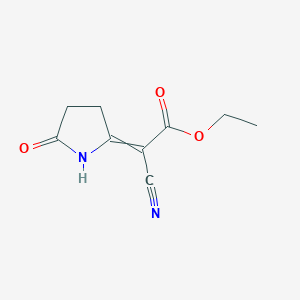
Ethyl cyano(5-oxopyrrolidin-2-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl cyano(5-oxopyrrolidin-2-ylidene)acetate is a chemical compound characterized by the presence of a cyano group, an ethyl ester, and a pyrrolidine ring. This compound is notable for its unique structure, which combines these functional groups, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyano(5-oxopyrrolidin-2-ylidene)acetate typically involves the reaction of ethyl cyanoacetate with 5-oxopyrrolidine-2-carboxylic acid under specific conditions. One common method includes the use of a base, such as sodium ethoxide, to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol, and the mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl cyano(5-oxopyrrolidin-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as ammonia (NH3) or primary amines (RNH2) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Ethyl cyano(5-oxopyrrolidin-2-ylidene)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl cyano(5-oxopyrrolidin-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound’s cyano group can participate in nucleophilic addition reactions, while the pyrrolidine ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A simpler compound with similar reactivity but lacking the pyrrolidine ring.
5-Oxopyrrolidine-2-carboxylic acid: Shares the pyrrolidine ring but lacks the cyano and ethyl ester groups.
Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate: Contains a similar cyano and ethyl ester group but with an indole ring instead of a pyrrolidine ring.
Uniqueness
Ethyl cyano(5-oxopyrrolidin-2-ylidene)acetate is unique due to its combination of a cyano group, an ethyl ester, and a pyrrolidine ring. This unique structure imparts distinct reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
62565-08-6 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(5-oxopyrrolidin-2-ylidene)acetate |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(13)6(5-10)7-3-4-8(12)11-7/h2-4H2,1H3,(H,11,12) |
InChI Key |
WPGGZDVEEAZELH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1CCC(=O)N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14513313.png)
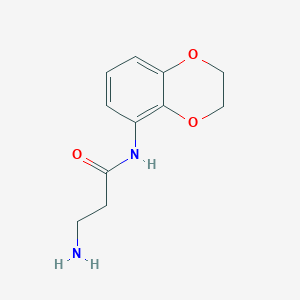
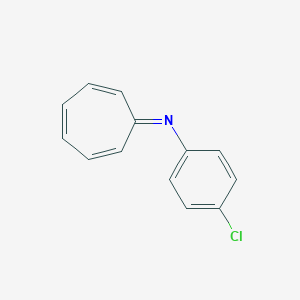
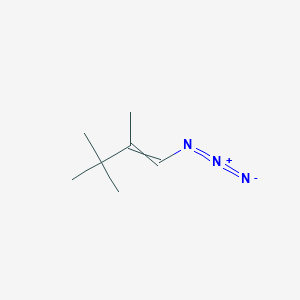
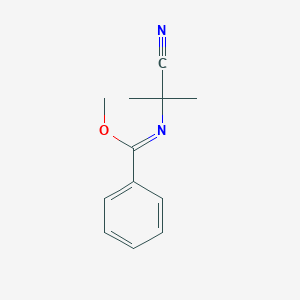
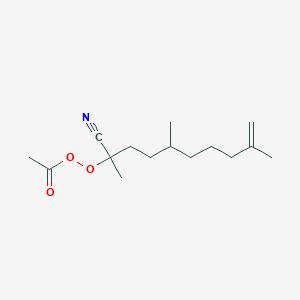

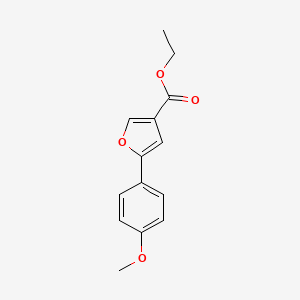
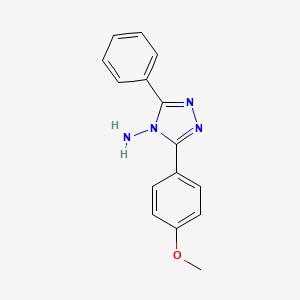
![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)

